molecular formula C13H12O2 B1603278 6-Ethoxy-2-naphthaldehyde CAS No. 757230-55-0

6-Ethoxy-2-naphthaldehyde

Cat. No.: B1603278
CAS No.: 757230-55-0
M. Wt: 200.23 g/mol
InChI Key: OSGZDTOUNPFJEP-UHFFFAOYSA-N
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Description

6-Ethoxy-2-naphthaldehyde is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 6-position and an aldehyde group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

6-Ethoxy-2-naphthaldehyde plays a role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to the compound’s overall impact on biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

6-Ethoxy-2-naphthaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, molecular oxygen, and Grignard reagents . For example, in the presence of Lewis acids, this compound can undergo photocycloaddition reactions, leading to the formation of cyclobutane intermediates . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6-Ethoxy-2-naphthaldehyde can be compared to other similar compounds such as 6-Methoxy-2-naphthaldehyde and 2-Naphthol . While 6-Methoxy-2-naphthaldehyde has a methoxy group instead of an ethoxy group, 2-Naphthol lacks the aldehyde group. These structural differences result in variations in their chemical reactivity and applications. For instance, 2-Naphthol is widely used in the synthesis of heterocyclic compounds due to its multiple reactive sites .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis and scientific research. Its unique structure allows it to undergo various chemical reactions and interact with biological systems, making it valuable in medicinal chemistry and other fields.

Properties

IUPAC Name

6-ethoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZDTOUNPFJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615149
Record name 6-Ethoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757230-55-0
Record name 6-Ethoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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